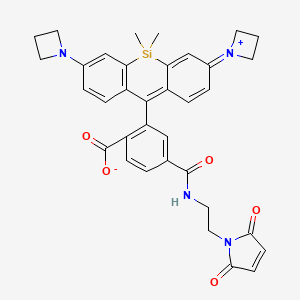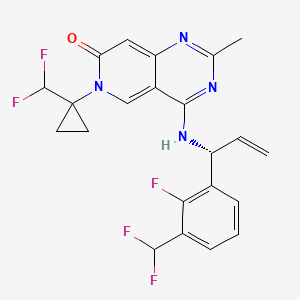
Sos1-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-10 is a small-molecule inhibitor that targets the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is often implicated in various cancers, making SOS1 a significant target for cancer therapy. This compound is designed to disrupt the interaction between SOS1 and the Kirsten rat sarcoma virus (KRAS) protein, thereby inhibiting the activation of KRAS and subsequent downstream signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the binding affinity and selectivity for SOS1.
Formation of Core Scaffold: The initial step involves the synthesis of a heterocyclic core, which serves as the backbone of this compound. This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups, such as halogens, alkyl, or aryl groups, through substitution reactions. These modifications are carried out using reagents like halogenating agents, alkylating agents, or arylating agents under specific conditions (e.g., temperature, solvent, catalyst).
Coupling Reactions: The final steps involve coupling reactions to attach specific substituents that enhance the compound’s activity. Common coupling reagents include palladium catalysts and ligands, which facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the selection of suitable solvents, catalysts, and purification methods (e.g., crystallization, chromatography) to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Sos1-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms. Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are typically used.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Reagents like halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide, ethyl bromide), nucleophiles (e.g., sodium azide, potassium cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms. Substitution reactions result in the replacement of specific functional groups with new groups, leading to structurally modified derivatives.
Aplicaciones Científicas De Investigación
Sos1-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a tool compound to study the SOS1-KRAS interaction and to develop new inhibitors targeting this pathway. It serves as a reference compound for structure-activity relationship studies and for optimizing the design of more potent inhibitors.
Biology: In biological research, this compound is employed to investigate the role of SOS1 in cellular signaling pathways. It helps elucidate the molecular mechanisms underlying RAS-driven cancers and other diseases.
Medicine: this compound has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is used in preclinical studies to evaluate its efficacy and safety as an anticancer agent.
Industry: In the pharmaceutical industry, this compound is utilized in drug discovery and development programs. It serves as a lead compound for developing new anticancer drugs targeting the SOS1-KRAS pathway.
Mecanismo De Acción
Sos1-IN-10 exerts its effects by inhibiting the interaction between SOS1 and KRAS. SOS1 facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on KRAS, activating the protein and initiating downstream signaling pathways. By binding to the catalytic domain of SOS1, this compound prevents this exchange, thereby keeping KRAS in its inactive GDP-bound state. This inhibition disrupts the RAS signaling pathway, leading to reduced cellular proliferation and tumor growth.
Comparación Con Compuestos Similares
Sos1-IN-10 is part of a class of compounds known as SOS1 inhibitors. Similar compounds include:
BI-3406: A highly potent and selective SOS1 inhibitor that binds to the catalytic domain of SOS1, preventing its interaction with KRAS.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for SOS1. It has been optimized to enhance its pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. Its ability to inhibit the SOS1-KRAS interaction and disrupt the RAS signaling pathway distinguishes it from other inhibitors targeting different nodes in the pathway.
Propiedades
Fórmula molecular |
C22H19F5N4O |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
6-[1-(difluoromethyl)cyclopropyl]-4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]prop-2-enyl]amino]-2-methylpyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H19F5N4O/c1-3-15(12-5-4-6-13(18(12)23)19(24)25)30-20-14-10-31(22(7-8-22)21(26)27)17(32)9-16(14)28-11(2)29-20/h3-6,9-10,15,19,21H,1,7-8H2,2H3,(H,28,29,30)/t15-/m1/s1 |
Clave InChI |
UHHGMWHAPJSTJQ-OAHLLOKOSA-N |
SMILES isomérico |
CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |
SMILES canónico |
CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


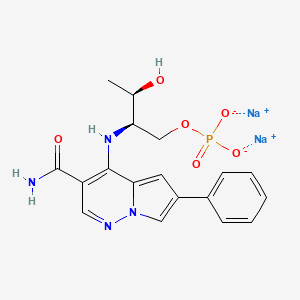
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
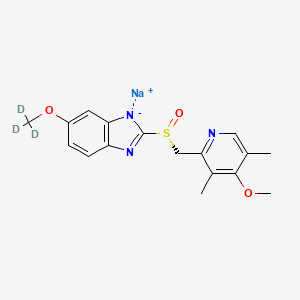
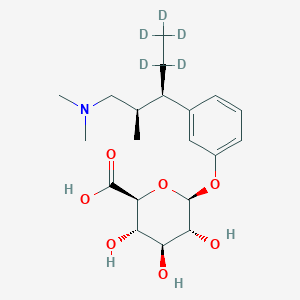
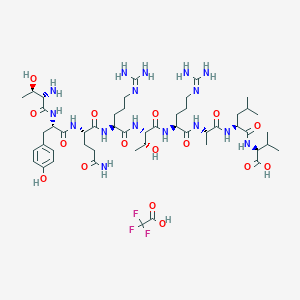
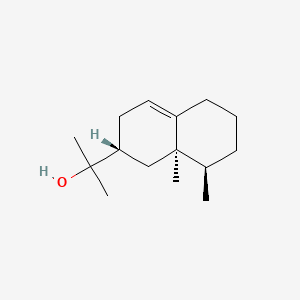
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
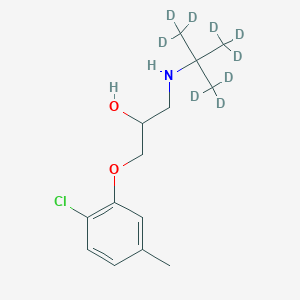
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)


